molecular formula C4H9ClN2O B3225307 N-(2-aminoethyl)-2-chloroacetamide CAS No. 1247428-43-8

N-(2-aminoethyl)-2-chloroacetamide

Cat. No.: B3225307
CAS No.: 1247428-43-8
M. Wt: 136.58 g/mol
InChI Key: SKSKBAUEMISASN-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-chloroacetamide is an organic compound characterized by the presence of an aminoethyl group attached to a chloroacetamide moiety. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with ethylenediamine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

    Condensation Reactions: The amino group can react with carbonyl compounds to form Schiff bases, which are valuable intermediates in organic synthesis.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding amides or reduction to yield primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, with the addition of a base such as triethylamine to facilitate the reaction.

    Condensation Reactions: Conducted in the presence of a dehydrating agent like anhydrous sodium sulfate or molecular sieves to drive the reaction to completion.

    Oxidation and Reduction Reactions: Utilizes oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride under controlled conditions.

Major Products Formed:

    Substitution Reactions: Yield various substituted acetamides.

    Condensation Reactions: Produce Schiff bases and related compounds.

    Oxidation and Reduction Reactions: Result in the formation of amides and primary amines, respectively.

Scientific Research Applications

N-(2-Aminoethyl)-2-chloroacetamide has a broad range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein modifications due to its ability to form stable conjugates with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-chloroacetamide involves its ability to interact with various molecular targets through its reactive functional groups. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the chloroacetamide moiety can participate in nucleophilic substitution reactions. These interactions enable the compound to modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

    N-(2-Aminoethyl)acetamide: Lacks the chloro group, resulting in different reactivity and applications.

    2-Chloro-N-(2-hydroxyethyl)acetamide: Contains a hydroxyethyl group instead of an aminoethyl group, leading to variations in chemical behavior and biological activity.

    N-(2-Aminoethyl)-3-chloropropionamide: Features a longer carbon chain, which affects its physical properties and reactivity.

Uniqueness: N-(2-Aminoethyl)-2-chloroacetamide is unique due to the presence of both an aminoethyl group and a chloroacetamide moiety, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClN2O/c5-3-4(8)7-2-1-6/h1-3,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSKBAUEMISASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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